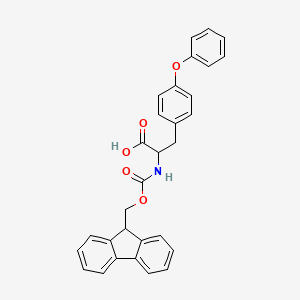

N-Fmoc-O-Phenyl-D-Tyrosine

Beschreibung

Contextualization as a Non-Canonical Amino Acid Building Block

N-Fmoc-O-Phenyl-D-Tyrosine is classified as a non-canonical amino acid (ncAA). Unlike the 20 standard proteinogenic amino acids that are naturally encoded by the genetic code, ncAAs are synthetic or naturally occurring amino acids with altered structures. These modifications can include changes to the side chain, the backbone, or the stereochemistry of the amino acid. acs.orgsigmaaldrich.comresearchgate.net The "D" in this compound signifies that it is the D-enantiomer, a mirror image of the more common L-amino acids found in nature. This D-configuration provides peptides with increased stability against enzymatic degradation. vulcanchem.com

The structure of this compound features two key protective groups: the Fluorenylmethyloxycarbonyl (Fmoc) group and a phenyl ether linkage on the tyrosine side chain. The Fmoc group is a base-labile protecting group attached to the amino terminus. nih.gov This group is crucial for a technique called solid-phase peptide synthesis (SPPS), where it prevents unwanted reactions at the amino group while the peptide chain is being assembled. ontosight.ai The phenyl group protects the hydroxyl moiety of the tyrosine side chain, preventing it from undergoing undesired side reactions during synthesis. chemimpex.com The strategic use of these protecting groups allows for the precise and controlled incorporation of this non-canonical amino acid into a growing peptide chain.

The incorporation of non-canonical amino acids like this compound into peptides allows researchers to create peptidomimetics with enhanced properties. sigmaaldrich.com These properties can include improved stability, increased biological activity, and novel functionalities not found in natural peptides. iris-biotech.de

Table 1: Key Properties of this compound and Related Derivatives

| Property | This compound | N-Fmoc-O-Methyl-D-Tyrosine | Fmoc-D-Tyr(tBu)-OH |

| Molecular Formula | C30H25NO5 | C25H23NO5 | C28H29NO5 advancedchemtech.com |

| Molecular Weight | ~491.5 g/mol | 417.5 g/mol | 459.5 g/mol caymanchem.com |

| Side-Chain Protection | Phenyl ether | Methyl ether | tert-Butyl (tBu) ether ontosight.ai |

| N-α Protection | Fmoc | Fmoc | Fmoc ontosight.ai |

| Stereochemistry | D-enantiomer | D-enantiomer | D-enantiomer advancedchemtech.com |

Note: The properties for this compound are estimated based on its structure, while the data for the related derivatives are sourced from the provided references.

Significance in Contemporary Peptide Chemistry and Bio-conjugation Methodologies

The use of Fmoc-protected amino acids, including derivatives of tyrosine, is a cornerstone of modern solid-phase peptide synthesis (SPPS). nih.gov SPPS allows for the efficient and stepwise assembly of peptide chains on a solid support. nih.govpeptide.com The Fmoc group's key advantage is its removal under mild basic conditions, typically with piperidine (B6355638), which does not affect the acid-labile protecting groups often used for amino acid side chains. vulcanchem.comontosight.ai This "orthogonal" protection strategy is fundamental to the successful synthesis of complex peptides. peptide.com

This compound and similar derivatives are instrumental in creating peptides with tailored functionalities. The ability to introduce a stable phenyl ether on the tyrosine side chain opens up possibilities for designing peptides with specific structural or binding properties. For instance, the aromatic phenyl group can participate in π-π stacking interactions, which can influence peptide folding and binding to biological targets.

In the realm of bioconjugation, tyrosine residues are valuable targets for chemical modification. researchgate.net While direct modification of native tyrosine can be challenging, the incorporation of protected and functionalized tyrosine derivatives during synthesis provides a precise handle for attaching other molecules, such as fluorescent dyes, imaging agents, or drug payloads. iris-biotech.de This allows for the creation of sophisticated bioconjugates with applications in diagnostics and targeted therapeutics. chemimpex.com The selective deprotection of the side-chain protecting group, while the peptide remains attached to the resin, enables site-specific modifications. iris-biotech.de

Overview of Advanced Research Trajectories Involving Fmoc-Protected Tyrosine Derivatives

The versatility of Fmoc-protected tyrosine derivatives continues to drive innovation in several advanced research areas:

Development of Novel Peptide Therapeutics: Researchers are actively designing peptides with enhanced therapeutic properties by incorporating modified tyrosine residues. For example, the introduction of fluorinated or trifluoromethylthiolated tyrosine analogues can significantly alter the hydrophobicity and metabolic stability of peptides, potentially leading to drugs with improved pharmacokinetic profiles. nih.govacs.org

Peptide Stapling and Cyclization: The tyrosine side chain can be functionalized to participate in "stapling" or cyclization reactions. These techniques create conformationally constrained peptides that can have higher binding affinity and increased resistance to proteolysis. For example, researchers have developed methods for intramolecular stapling using electrophilic amino acids like p-chloroacetamido-phenylalanine. acs.org

Probing Protein Structure and Function: The incorporation of photo-crosslinkable or isotopically labeled tyrosine derivatives into peptides and proteins allows scientists to study protein-protein interactions and elucidate complex biological pathways. acs.org

Creation of Novel Biomaterials: The self-assembly properties of peptides containing modified tyrosine residues are being explored for the development of new biomaterials, such as hydrogels and nanofibers. For instance, Fmoc-D-Tyr(tBu)-OH has been shown to form sphere-like assemblies that can transition to fiber-like structures. chemicalbook.com

Selective Peptide Cleavage: Recent research has demonstrated that hyperoxidation of tyrosine residues can lead to selective peptide cleavage at the N-terminal amide bond of the tyrosine. This discovery opens up new possibilities for peptide sequencing and manipulation. rsc.org

Table 2: Research Applications of Fmoc-Protected Tyrosine Derivatives

| Research Area | Specific Application | Key Fmoc-Tyrosine Derivative Feature |

| Drug Discovery | Synthesis of peptides with enhanced stability and activity. chemimpex.com | Introduction of non-canonical side chains (e.g., fluorinated groups). nih.gov |

| Bioconjugation | Site-specific attachment of labels or drugs. chemimpex.com | Orthogonal side-chain protection for selective deprotection and modification. iris-biotech.de |

| Protein Engineering | Probing protein interactions and dynamics. | Incorporation of photo-crosslinkers or spectroscopic probes. |

| Materials Science | Formation of self-assembling peptide-based materials. | Specific side-chain functionalities that drive intermolecular interactions. |

| Peptide Ligation | Synthesis of large proteins from smaller peptide fragments. rsc.org | C-terminal thioester formation for native chemical ligation. rsc.org |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-phenoxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H25NO5/c32-29(33)28(18-20-14-16-22(17-15-20)36-21-8-2-1-3-9-21)31-30(34)35-19-27-25-12-6-4-10-23(25)24-11-5-7-13-26(24)27/h1-17,27-28H,18-19H2,(H,31,34)(H,32,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AREGUKFAPOBHGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H25NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemo Enzymatic Transformations

Stereoselective Synthesis of N-Fmoc-O-Phenyl-D-Tyrosine

The creation of this compound is a precise process that hinges on maintaining the D-stereochemistry while selectively modifying the phenolic hydroxyl group and protecting the alpha-amino group.

Strategies for O-Arylation of Tyrosine Derivatives

The O-arylation of tyrosine, the key step in forming the phenyl ether linkage, can be achieved through several methods, primarily involving metal-catalyzed cross-coupling reactions or hypervalent iodine reagents.

One prominent strategy is the use of diaryliodonium salts. A transition-metal-free approach utilizes diaryliodonium fluorides, where the fluoride (B91410) counteranion is proposed to activate the phenolic O-H bond. Current time information in Bangalore, IN.nih.gov This activation enhances the nucleophilicity of the phenol (B47542), facilitating an electrophilic O-arylation. This method is notably mild, often proceeding at ambient temperatures, and has been successfully applied to protected tyrosine derivatives, yielding the arylated product efficiently without loss of enantiomeric purity. Current time information in Bangalore, IN.nih.gov For instance, a protected tyrosine derivative subjected to these conditions can yield the desired O-phenylated product in as little as 30 minutes. Current time information in Bangalore, IN.

Palladium-catalyzed cross-coupling reactions are another cornerstone of O-arylation. The Willis and Frost groups, for example, developed a palladium-catalyzed method for the O-arylation of tyrosine residues in di- and tripeptides. sioc-journal.cn Fine-tuning of the phosphine (B1218219) ligands used in these reactions is critical; ligands such as t-BuXPhos can favor O-arylation. nih.gov Copper-catalyzed Ullmann-type reactions also provide a viable route for forming the diaryl ether bond on tyrosine residues within peptides. sioc-journal.cn

A summary of common O-arylation strategies is presented below:

Table 1: O-Arylation Strategies for Tyrosine Derivatives| Method | Catalyst/Reagent | Key Features | Citation |

|---|---|---|---|

| Counteranion-Triggered Arylation | Diaryliodonium Fluorides | Transition-metal-free; Mild, ambient conditions; Rapid reaction times. | Current time information in Bangalore, IN.nih.gov |

| Palladium-Catalyzed Coupling | Pd Catalyst + Ligand (e.g., t-BuXPhos) | Applicable to peptide residues; Ligand choice can direct selectivity. | sioc-journal.cnnih.gov |

| Copper-Catalyzed Coupling | Cu Catalyst | Ullmann-type reaction for diaryl ether formation. | sioc-journal.cn |

Synthesis of Related N-Fmoc-O-Substituted Tyrosine Derivatives

Beyond O-phenylation, the tyrosine hydroxyl group is a versatile handle for introducing a wide array of other functionalities, each requiring specific synthetic strategies.

O-Alkylation Strategies (e.g., O-Methyl, O-tert-Butyl)

O-alkylation introduces alkyl ethers at the phenolic position, modifying the polarity and steric properties of the amino acid side chain. The tert-butyl ether, as mentioned, is a common protecting group, and its synthesis is a prerequisite for the widely used Fmoc-Tyr(tBu)-OH building block. sigmaaldrich-jp.com

The synthesis of O-methyl tyrosine derivatives can be accomplished through methods like diazotization of the parent amino acid followed by displacement reactions. rsc.org More generally, the Mitsunobu reaction provides a powerful method for O-alkylation. For instance, reacting a Boc-protected tyrosine methyl ester with an alcohol (e.g., a fluorinated cyclobutanol) in the presence of a phosphine and an azodicarboxylate can form the corresponding ether linkage. oup.com

O-Phosphorylation and Other Functional Group Introductions

Post-translational modifications like phosphorylation and sulfation are crucial in biology, and the synthesis of peptides containing these modifications is of great interest.

O-Phosphorylation: The synthesis of phosphotyrosine-containing peptides in Fmoc-SPPS is typically achieved by incorporating a pre-phosphorylated building block. Several such derivatives are available, each with distinct advantages. sigmaaldrich.comresearchgate.net

Fmoc-Tyr(PO(OBzl)OH)-OH : This is a popular, albeit partially protected, derivative. The acidic phosphate (B84403) hydroxyl can cause issues during coupling, often requiring specific uronium-based reagents like HATU or HBTU and an excess of base. nih.govsigmaaldrich.comsigmaaldrich-jp.com

Fmoc-Tyr(PO(NMe₂)₂)-OH : This fully protected phosphodiamidate derivative offers improved solubility and avoids side reactions associated with acidic protons. It can be coupled using standard methods, but its deprotection requires a two-step acid hydrolysis process. sigmaaldrich.comrsc.org

Fmoc-Tyr(PO₃H₂)-OH : While cost-effective, the unprotected phosphate group leads to sluggish coupling reactions and potential side reactions like pyrophosphate formation. sigmaaldrich.comrsc.org

An alternative to incorporating pre-formed building blocks is the post-synthetic phosphorylation of tyrosine residues directly on the resin.

O-Sulfation: Tyrosine O-sulfation is another key modification. Direct incorporation of Fmoc-Tyr(SO₃H)-OH is challenging due to the instability of the sulfate (B86663) ester in acidic conditions used for cleavage. sigmaaldrich.comsigmaaldrich-jp.com To overcome this, protected building blocks have been developed.

Fmoc-Tyr(SO₃nP)-OH : This derivative uses a neopentyl (nP) group to protect the sulfate. The nP group is stable to TFA but can be removed post-cleavage using reagents like ammonium (B1175870) acetate. sigmaaldrich.comsigmaaldrich-jp.com

Fmoc-Y(OSO₂F)-OH : A more recent advancement involves the use of a fluorosulfated tyrosine building block. The fluorosulfate (B1228806) (-OSO₂F) group is highly stable to standard SPPS and cleavage conditions. The final sulfotyrosine peptide is then generated by transforming the fluorosulfate into a sulfate group using basic ethylene (B1197577) glycol. nih.govnih.gov

Table 2: Building Blocks for O-Phosphorylation and O-Sulfation of Tyrosine

| Modification | Building Block | Key Synthetic Considerations | Citation |

|---|---|---|---|

| Phosphorylation | Fmoc-Tyr(PO(OBzl)OH)-OH | Partially protected; requires specific coupling reagents (e.g., HATU). | sigmaaldrich.comsigmaaldrich-jp.com |

| Phosphorylation | Fmoc-Tyr(PO(NMe₂)₂)-OH | Fully protected; standard coupling, two-step deprotection. | sigmaaldrich.comrsc.org |

| Sulfation | Fmoc-Tyr(SO₃nP)-OH | Neopentyl protected; stable to TFA, requires separate deprotection step. | sigmaaldrich.comsigmaaldrich-jp.com |

| Sulfation | Fmoc-Y(OSO₂F)-OH | Fluorosulfate is stable; requires post-cleavage transformation to sulfate. | nih.govnih.gov |

Chemo-enzymatic approaches also offer powerful alternatives for creating tyrosine derivatives. Enzymes like tyrosine phenol-lyase (TPL) can catalyze the synthesis of L-tyrosine and its derivatives from precursors like phenol, pyruvate, and ammonia, sometimes under industrially viable fed-batch conditions. jmb.or.kr Peroxidases and proteases have also been used to polymerize tyrosine derivatives, showcasing enzymatic routes to complex structures. nih.govacs.org These biocatalytic methods can offer high stereoselectivity and operate under environmentally benign conditions, presenting an attractive alternative to purely chemical syntheses. nih.gov

Derivatization for Advanced Research Applications (e.g., fluorescent tags, isotopic labels)

The strategic derivatization of this compound and related protected amino acids is fundamental to their application in advanced research. By introducing specific chemical moieties, such as fluorescent tags or isotopic labels, researchers can unlock new methods for detection, quantification, and structural analysis in complex biological systems.

Fluorescent Tags

Fluorescent labeling is a cornerstone of modern biochemical and cell biology research, enabling the visualization and tracking of peptides and proteins. While the Fmoc protecting group itself possesses inherent fluorescence that can be utilized for detection in techniques like High-Performance Liquid Chromatography (HPLC), dedicated fluorescent tags are often attached for enhanced sensitivity and specific experimental requirements. researchgate.net

The derivatization process typically involves reacting the amino acid with a fluorogenic reagent. Reagents like Dansyl chloride (DNS-Cl) and 9-fluorenylmethyl chloroformate (FMOC-Cl) react with the amino group of the amino acid under buffered, alkaline conditions to form highly fluorescent derivatives. researchgate.net The choice of fluorescent tag is critical and depends on factors such as the desired excitation and emission wavelengths, quantum yield, and compatibility with the experimental environment. In the context of peptide synthesis, a fluorescently tagged amino acid can be incorporated into a peptide sequence, serving as a reporter for studying protein-protein interactions, enzyme activity, or cellular localization. For instance, fluorogenic derivatization of specific tyrosine residues, such as 3-nitrotyrosine (B3424624) (after reduction to 3-aminotyrosine), can generate highly fluorescent 2-phenylbenzoxazole (B188899) (PBO) products, providing a method for quantitative analysis. nih.gov

Isotopic Labels

Isotopic labeling involves the replacement of one or more atoms in a molecule with their heavier, non-radioactive (stable) isotopes, such as Deuterium (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N). This compound derivatives containing these stable isotopes are invaluable tools in proteomics and Nuclear Magnetic Resonance (NMR) spectroscopy.

In mass spectrometry-based quantitative proteomics, methods like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) utilize "heavy" amino acids to differentiate between protein populations from different cellular states. ckgas.com When a heavy version of a protected tyrosine derivative, such as L-Tyrosine-N-Fmoc, O-t-butyl ether (¹³C₉, ¹⁵N), is used in peptide synthesis, the resulting peptide can serve as an internal standard for the absolute quantification of its natural, "light" counterpart in a biological sample. ckgas.comisotope.com The mass difference introduced by the isotopes allows for precise and accurate measurement. ckgas.com

Similarly, for structural studies using NMR, the incorporation of ¹³C and ¹⁵N labeled amino acids enhances signal sensitivity and enables advanced experiments for determining the three-dimensional structure and dynamics of peptides and proteins.

The table below summarizes common isotopic labeling patterns for Fmoc-Tyrosine derivatives used in research.

| Isotope Label | Compound Example | Primary Application(s) | Reference(s) |

| ¹⁵N | L-Tyrosine-N-FMOC, O-Tert-Butyl Ether (¹⁵N, 98%) | Proteomics, Peptide Synthesis | ckisotopes.com |

| ¹³C, ¹⁵N | L-Tyrosine-N-FMOC, O-Tert-Butyl Ether (U-¹³C₉, 97-99%; ¹⁵N, 97-99%) | Biomolecular NMR, Proteomics | isotope.comckisotopes.com |

| Deuterium (d₄) | D-Tyrosine-(phenyl-d4) | Amino Acid Analysis, Metabolism Studies | sigmaaldrich.com |

| ¹⁸O | Enzymatic incorporation into C-terminus | Quantitative Proteomics | ckgas.com |

General Synthetic Pathways for Modified Tyrosine Precursors

The synthesis of this compound and other modified tyrosine analogs relies on a diverse toolkit of chemical and biological methods. These pathways can be broadly categorized into biosynthetic routes, which harness nature's enzymatic machinery, and chemical synthesis, which provides versatility for creating non-natural structures. Often, a combination of these approaches in chemo-enzymatic strategies offers the most efficient route to complex target molecules. nih.gov

Biosynthetic Pathways

In nature, tyrosine is produced via the shikimate pathway, a metabolic route found in bacteria, archaea, fungi, and plants. nih.govwikipedia.org The pathway begins with precursors from glycolysis (phosphoenolpyruvate) and the pentose (B10789219) phosphate pathway (erythrose-4-phosphate) and proceeds through a series of enzymatic steps to produce chorismate, a key branch-point intermediate. wikipedia.org In most organisms, chorismate is converted to prephenate, which is then transformed into L-tyrosine. wikipedia.orgresearchgate.net Metabolic engineering and synthetic biology techniques can be used to modify these natural pathways in microorganisms like E. coli to overproduce tyrosine or to create novel derivatives. frontiersin.org By blocking competing metabolic pathways, such as those for phenylalanine synthesis, more carbon flux can be directed toward tyrosine production. frontiersin.org

Chemo-Enzymatic Synthesis

Chemo-enzymatic synthesis strategically combines the high selectivity and efficiency of enzymatic reactions with the broad scope of traditional organic chemistry. nih.gov This hybrid approach is particularly powerful for producing chiral molecules and complex natural product analogs. oup.com A key advantage is the ability of enzymes to perform specific transformations, such as stereoselective amination or hydroxylation, under mild aqueous conditions, while chemical steps can be used to introduce protecting groups or functionalities not accessible through biocatalysis. nih.govresearchgate.net

A notable example is the synthesis of fully protected 3,5-difluorotyrosine (B1604624) (Fmoc-F₂Y(tBu)-OH). This process can begin with an enzymatic step to produce the core F₂Y amino acid from 2,6-difluorophenol, pyruvate, and ammonia. nih.gov This is followed by a series of chemical reactions to install the N-terminal Fmoc protecting group and the side-chain tert-butyl (tBu) ether, yielding a building block ready for solid-phase peptide synthesis. nih.gov

The table below outlines a generalized chemo-enzymatic workflow.

| Stage | Description | Example Transformation(s) | Reference(s) |

| Biocatalytic Core Synthesis | An enzyme or whole-cell system is used to create the basic chiral amino acid scaffold from simple precursors. | Enzymatic synthesis of 3,5-difluorotyrosine (F₂Y) from 2,6-difluorophenol. | nih.gov |

| Chemical Protection | Protecting groups are added to the amino group (e.g., Fmoc) and the side chain (e.g., tBu, Trt, Ph) to prevent unwanted side reactions in subsequent steps. | Treatment with N-(9-fluorenylmethoxycarbonyloxy)succinimide to add the Fmoc group. | nih.gov |

| Further Derivatization | Additional chemical modifications are made to the molecule as needed. | Iodination of the aromatic ring; phosphorylation of the hydroxyl group. | rsc.orgresearchgate.net |

| Final Deprotection/Use | The final protected amino acid is incorporated into a larger molecule (like a peptide), after which the protecting groups are removed. | Use of Fmoc-F₂Y(tBu)-OH in solid-phase peptide synthesis. | nih.gov |

Chemical Synthetic Pathways

Purely chemical methods provide the ultimate flexibility for creating a vast array of modified tyrosine precursors, including those with non-natural stereochemistry (such as the D-configuration) or unique side-chain modifications. The synthesis of a protected derivative like this compound involves the strategic application of protecting groups. The Fmoc group is installed on the α-amino group, while the phenyl group is attached to the side-chain hydroxyl via an ether linkage.

The synthesis of phosphotyrosine derivatives, for example, can be achieved by phosphorylating a protected tyrosine using dialkyl halogen phosphates generated in situ. rsc.org Another common modification is the introduction of halogens. Orthogonally protected iodotyrosine derivatives can be synthesized in a two-step process from commercially available Fmoc-Tyr(tBu)-OH, providing a versatile building block for further cross-coupling reactions like the Suzuki-Miyaura coupling. researchgate.net These halogenated tyrosines are critical precursors for creating bi-aryl amino acids and other complex structures. researchgate.net

Advanced Protecting Group Chemistry in Fmoc Based Peptide Synthesis

Orthogonal Protecting Group Strategies for Tyrosine Side Chains

Orthogonal protection is a fundamental concept in SPPS where different classes of protecting groups can be removed under distinct chemical conditions, allowing for selective deprotection at various stages of the synthesis. iris-biotech.depeptide.com In the most common Fmoc/tBu strategy, the Nα-amino group is temporarily protected by the base-labile Fmoc group, while side-chain functional groups are protected by acid-labile groups like tert-butyl (tBu). iris-biotech.de

For the amino acid tyrosine, protecting its reactive hydroxyl side chain is crucial to prevent side reactions. A variety of protecting groups are employed, each with different lability, fitting into various orthogonal schemes.

Tert-butyl (tBu) Ether : This is the most common protecting group for the tyrosine side chain in Fmoc SPPS. peptide.com The tBu group is highly stable to the basic conditions used for Fmoc removal (e.g., piperidine) but is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage of the peptide from the resin. iris-biotech.depeptide.com This makes Fmoc and tBu a nearly perfectly orthogonal pair. peptide.com

Benzyl (Bzl) Ether : The Bzl group offers different selectivity. It is more stable to TFA than the tBu group but can be removed by very strong acids like hydrogen fluoride (B91410) (HF) or through hydrogenolysis. peptide.com Its partial lability in TFA makes it less common in standard Fmoc-SPPS but useful in specific applications. peptide.com

2-Bromobenzyloxycarbonyl (2-Br-Z) : This group is stable to piperidine (B6355638) but can be removed under different conditions than tBu, offering another layer of orthogonality. However, its use in Fmoc chemistry can be limited. peptide.com

Phenyl (Ph) Ether : In N-Fmoc-O-Phenyl-D-Tyrosine, the side-chain hydroxyl is protected as a phenyl ether. This ether linkage is significantly more stable than the tBu ether and is resistant to standard TFA cleavage conditions. Its removal often requires harsher conditions, such as strong acids or catalytic hydrogenation, placing it in a different orthogonality class. The stability of the phenyl group makes it suitable for syntheses where a permanent modification or a very robust protection of the tyrosine hydroxyl is required. The introduction of the O-phenyl group also increases the hydrophobicity of the amino acid derivative. cymitquimica.com

Table 1: Common Side-Chain Protecting Groups for Tyrosine in Fmoc SPPS

| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonality with Fmoc |

|---|---|---|---|

| tert-Butyl | tBu | Trifluoroacetic Acid (TFA) | High |

| Benzyl | Bzl | Strong Acids (e.g., HF), Hydrogenolysis | Moderate (partially labile to TFA) |

| 2,6-Dichlorobenzyl | 2,6-Cl₂Bzl | Strong Acids (e.g., HF) | High |

| Phenyl | Ph | Harsher conditions (e.g., strong acid, hydrogenation) | High |

Mechanisms and Efficiency of Fmoc Deprotection in Solid-Phase Synthesis

The removal of the Fmoc protecting group is a critical step that is repeated throughout the peptide synthesis cycle. nih.gov The process must be efficient and complete to avoid the formation of deletion sequences, where an amino acid is missing from the final peptide. nih.govnih.gov

The mechanism for Fmoc deprotection is a base-catalyzed β-elimination reaction. chempep.compeptide.com It proceeds in two main steps:

A base, typically a secondary amine like piperidine, abstracts the acidic proton from the C9 position of the fluorenyl ring system. nih.govpeptide.comresearchgate.net

This abstraction leads to a β-elimination, releasing the free Nα-amine of the peptide, carbon dioxide, and a highly reactive intermediate called dibenzofulvene (DBF). chempep.comnih.gov

The DBF intermediate is an electrophile and will readily react with the newly liberated amine of the peptide chain in an irreversible manner unless it is trapped. peptide.com Secondary amines like piperidine are excellent scavengers for DBF, forming a stable adduct that is easily washed away. nih.govpeptide.com This scavenging action drives the deprotection reaction to completion. researchgate.net

The efficiency of Fmoc deprotection is influenced by several factors:

Base Selection : Piperidine (pKa ≈ 11.1) is the most widely used base, typically in a 20% solution in N,N-dimethylformamide (DMF). genscript.comnih.govscielo.org.mx Other bases have been explored. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a much stronger, non-nucleophilic base that can remove the Fmoc group faster than piperidine, which is useful when deprotection is slow due to factors like peptide aggregation. peptide.compeptide.com However, since DBU is non-nucleophilic, it cannot scavenge the DBF byproduct, necessitating the addition of a nucleophile like piperidine for this purpose. peptide.com Piperazine has also been investigated as a safer and effective alternative to piperidine, especially in combination with DBU. rsc.orgrsc.org

Concentration and Time : Deprotection is typically performed using 20-50% piperidine in DMF. genscript.com While many standard protocols call for reaction times of several minutes, the actual time required for complete deprotection can vary depending on the peptide sequence and aggregation state. peptide.comuci.edu Some automated synthesizers monitor the UV absorbance of the DBF-piperidine adduct to ensure the reaction goes to completion before proceeding to the next step. peptide.com

Solvent : The reaction is favored in polar, electron-donating solvents like DMF or N-methylpyrrolidone (NMP). nih.gov These solvents are effective at solvating the peptide-resin and facilitating the reaction, although they are less effective at disrupting peptide chain aggregation compared to the TFA used in Boc chemistry. nih.gov

Peptide Aggregation : As the peptide chain elongates, it can fold and form intermolecular hydrogen bonds, leading to aggregation. peptide.com This can hinder the access of the deprotection reagent to the Fmoc group, leading to incomplete removal and the formation of deletion peptides. nih.govpeptide.com

Table 2: Comparison of Common Fmoc Deprotection Reagents

| Reagent(s) | Typical Concentration | Advantages | Disadvantages |

|---|---|---|---|

| Piperidine | 20% in DMF | Efficient deprotection and DBF scavenging. scielo.org.mx | Can promote side reactions like aspartimide formation. nih.govpeptide.com |

| DBU/Piperidine | 2% DBU / 2% Piperidine | Very fast deprotection, disrupts aggregation. peptide.compeptide.com | DBU is non-nucleophilic and requires a scavenger; can strongly catalyze side reactions. peptide.com |

| Piperazine/DBU | 5% Piperazine / 2% DBU | Rapid and efficient deprotection, safer alternative. rsc.org | Requires optimization for specific sequences. rsc.org |

| 4-Methylpiperidine | 20% in DMF | Efficient deprotection, sometimes considered a better reagent than piperidine. scielo.org.mx | Still a secondary amine that can cause base-mediated side reactions. |

Mitigation of Undesired Side Reactions during Fmoc Chemistry (e.g., racemization, aspartimide formation)

While the Fmoc/tBu strategy is robust, several side reactions can occur during the iterative cycles of deprotection and coupling, potentially compromising the purity and yield of the final peptide. iris-biotech.de

Racemization Racemization, or epimerization, is the loss of chiral integrity at the α-carbon of an amino acid. While Nα-urethane protecting groups like Fmoc are designed to suppress racemization, it can still occur, particularly during the amino acid activation/coupling step. chempep.comnih.gov Certain amino acids like Cysteine and Histidine are especially prone to racemization. nih.govpeptide.com The risk of racemization for Phenylglycine, which has a similarly acidic alpha-proton, is also a known issue. researchgate.net

Mechanism : Racemization during coupling often proceeds through the formation of a 5(4H)-oxazolone intermediate. The basic conditions used during coupling can facilitate this process.

Mitigation Strategies :

Coupling Reagents : The choice of coupling reagent and additives is critical. The addition of reagents like 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-analogue, HOAt, can significantly suppress racemization by minimizing the lifetime of the reactive intermediate. chempep.compeptide.com

Base : The base used during coupling, such as N,N-diisopropylethylamine (DIPEA), can induce racemization, especially with sensitive residues. Using a less hindered base like collidine or carefully controlling the amount of base can reduce this side reaction. chempep.com

Pre-activation Time : Minimizing the pre-activation time before adding the activated amino acid to the resin can reduce the window for racemization to occur. nih.gov For Fmoc-His(Trt)-OH, racemization was shown to increase significantly with longer pre-activation times. nih.gov

Aspartimide Formation One of the most problematic side reactions in Fmoc SPPS is the formation of aspartimide. nih.gov This occurs when the peptide backbone nitrogen attacks the side-chain ester of an aspartic acid (Asp) residue, forming a five-membered succinimide (B58015) ring. iris-biotech.deiris-biotech.de This side reaction is catalyzed by the basic conditions of Fmoc deprotection. nih.goviris-biotech.de

Consequences : Aspartimide formation is pernicious because the ring can be opened by nucleophiles, including piperidine or water. This leads to a mixture of byproducts, including the desired α-aspartyl peptide, the undesired β-aspartyl peptide, and their respective D-isomers, as the α-carbon is racemized during the process. nih.govsigmaaldrich.com These impurities are often difficult to separate from the target peptide. sigmaaldrich.com

Influencing Factors : The reaction is highly sequence-dependent, occurring most frequently at Asp-Gly, Asp-Asn, and Asp-Arg sequences. iris-biotech.de

Mitigation Strategies :

Modified Deprotection Cocktails : Adding an acidic additive like HOBt (0.1 M) or small amounts of a weak organic acid to the piperidine deprotection solution can significantly suppress aspartimide formation. peptide.comnih.govbiotage.com

Bulky Side-Chain Protecting Groups : Using sterically hindered protecting groups on the Asp side chain, such as trialkylmethyl esters, can physically block the nucleophilic attack of the backbone nitrogen, thus reducing aspartimide formation. iris-biotech.denih.gov

Backbone Protection : The most effective way to completely prevent aspartimide formation is through backbone protection. nih.govpeptide.com Introducing a protecting group like 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) on the nitrogen of the amino acid following the Asp residue prevents the initial cyclization. peptide.comiris-biotech.de Dipeptide building blocks like Fmoc-Asp(OtBu)-(Dmb)Gly-OH are commercially available for this purpose. iris-biotech.de

Research Applications in Chemical Biology and Materials Science

Design and Synthesis of Protease Inhibitor Templates

The development of protease inhibitors is a cornerstone of medicinal chemistry, targeting enzymes involved in pathologies ranging from viral infections to cancer. mdpi.com The design of effective inhibitors often relies on creating peptide-like molecules, or peptidomimetics, that can mimic the natural substrate of a protease but are resistant to cleavage. longdom.org N-Fmoc-O-Phenyl-D-Tyrosine serves as a strategic building block in the synthesis of such templates for several key reasons.

The incorporation of a D-amino acid, such as D-Tyrosine, into a peptide sequence fundamentally alters its three-dimensional structure and renders the adjacent peptide bonds resistant to degradation by naturally occurring proteases, which are stereospecific for L-amino acids. longdom.org This enhanced metabolic stability is a critical attribute for any potential therapeutic agent.

Furthermore, the O-phenyl modification on the tyrosine side chain introduces a bulky, hydrophobic moiety. This can be strategically employed to interact with the hydrophobic S1 and S2 pockets of various proteases, which are deep, nonpolar cavities in the enzyme's active site that accommodate the side chains of the substrate's amino acids. By tailoring the structure of this side chain, researchers can design inhibitors with high affinity and selectivity for a specific target protease. mdpi.orgku.edu The synthesis of these complex peptidomimetics often utilizes solid-phase peptide synthesis (SPPS), for which the Fmoc protecting group is exceptionally well-suited. mdpi.org

For instance, macrocyclic inhibitors of the HIV-1 protease have been successfully designed incorporating a tyrosine side chain as part of the macrocycle, demonstrating the utility of modified tyrosine derivatives in creating conformationally constrained and potent inhibitors. rsc.org The principles used in these designs, such as enhancing hydrophobic interactions and ensuring proteolytic resistance, are directly applicable to templates synthesized using this compound.

Development of Supramolecular Assemblies and Hydrogels from Fmoc-Amino Acid Derivatives

Fmoc-protected amino acids are renowned for their ability to self-assemble into ordered nanostructures, particularly hydrogels, which are water-swollen networks of cross-linked polymer chains. researchgate.net These materials have applications in tissue engineering, drug delivery, and cell culture.

The self-assembly of Fmoc-amino acid derivatives like this compound is driven by a combination of non-covalent interactions. The primary driving force is the π-π stacking between the large, planar fluorenyl groups of the Fmoc moiety. These aromatic interactions cause the molecules to arrange into fibrous nanostructures.

A key feature of hydrogels formed from Fmoc-amino acids is their responsiveness to external stimuli, particularly pH. researchgate.net The self-assembly process is typically triggered by a change in pH. At a high pH, the carboxylic acid group of the amino acid is deprotonated, resulting in a negatively charged carboxylate. The electrostatic repulsion between these charged groups prevents the molecules from coming close enough to assemble.

When the pH is lowered, the carboxylic acid becomes protonated and neutral. This reduction in electrostatic repulsion allows the π-π stacking and hydrogen bonding interactions to dominate, initiating the self-assembly process and leading to gelation. This pH-triggered gel-sol transition makes these materials highly suitable for applications where controlled release or environmental sensing is required.

Engineering of Fluorescent Unnatural Amino Acids for Biological Probes

Fluorescent probes are indispensable tools in chemical biology for visualizing and studying complex biological processes. nih.gov Unnatural amino acids with intrinsic fluorescence or those that can be readily modified with a fluorophore are valuable components in the synthesis of peptide-based probes. beilstein-journals.org

Tyrosine itself is one of the few naturally fluorescent amino acids, although its optical properties can be limiting. nih.gov Chemical modification of the tyrosine side chain is a common strategy to create new unnatural amino acids with enhanced or altered fluorescent properties. The introduction of an O-phenyl group, as in this compound, modifies the electronic environment of the phenol (B47542) ring system. This can shift the excitation and emission wavelengths of its intrinsic fluorescence. nih.gov

More significantly, such modified amino acids serve as versatile building blocks for more complex probes. nbinno.com The O-phenyl group can act as a scaffold for further chemical modification, allowing for the attachment of various fluorophores. By incorporating this Fmoc-protected building block into a peptide sequence using standard solid-phase synthesis, a fluorescent reporter group can be placed at a specific site within a peptide designed to bind to a particular biological target, such as a protein or nucleic acid. nih.govbeilstein-journals.org This site-specific labeling is crucial for studying molecular interactions and protein dynamics.

Contribution to Peptide-Based Drug Discovery Research Methodologies

Peptides are attractive therapeutic candidates due to their high specificity and potency. However, their application is often limited by poor metabolic stability and low bioavailability. longdom.org Research in peptide-based drug discovery focuses on overcoming these limitations through chemical modifications.

The use of this compound contributes to these methodologies in several ways:

Enhanced Stability : As mentioned previously, the D-configuration provides resistance to enzymatic degradation, increasing the in vivo half-life of the peptide drug. nih.gov

Increased Hydrophobicity : The O-phenyl group significantly increases the hydrophobicity of the amino acid side chain. This can enhance the peptide's ability to cross cell membranes and can also improve its binding affinity to hydrophobic pockets on target proteins. nbinno.com

Structural Diversity : Incorporating unnatural amino acids like this compound allows for the creation of novel peptide architectures that are not accessible with the 20 proteinogenic amino acids. This expands the chemical space available for drug design, enabling the development of peptidomimetics with improved pharmacological profiles, such as enhanced receptor affinity and selectivity. nbinno.comnih.gov

The Fmoc-based solid-phase synthesis strategy allows for the efficient and precise incorporation of these modified building blocks into peptide sequences, facilitating the rapid generation of peptide libraries for high-throughput screening and the rational design of new therapeutic leads. nbinno.com A closely related compound, O-Ethyl-N-Fmoc-D-tyrosine, has been highlighted as a cornerstone for creating custom peptides with tailored characteristics for novel peptide therapeutics and diagnostic agents. nbinno.com

Analytical Methodologies for Research Characterization and Purity Assessment

Chromatographic Techniques for Purity and Identity Confirmation

Chromatographic methods are fundamental for separating N-Fmoc-O-Phenyl-D-Tyrosine from potential impurities, such as reactants, by-products, or enantiomeric impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for assessing the purity of N-Fmoc-protected amino acids. Reversed-phase HPLC (RP-HPLC) is particularly effective due to the hydrophobic nature conferred by the Fmoc group. This method separates compounds based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

Table 1: Typical HPLC Conditions for Analysis of this compound This table is interactive. You can sort and filter the data.

| Parameter | Condition for Purity Assay | Condition for Chiral Assay |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Chiral Stationary Phase (e.g., Lux Cellulose-2) |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile |

| Gradient | Linear gradient, e.g., 5% to 95% B over 20 min | Isocratic or shallow gradient |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 254 nm or 265 nm | UV at 254 nm or 265 nm |

| Column Temp. | 25-40 °C | 25 °C |

Hydrophilic Interaction Liquid Chromatography (HILIC) for Complex Systems

Hydrophilic Interaction Liquid Chromatography (HILIC) is a separation technique suited for highly polar compounds that are poorly retained in reversed-phase chromatography. chromatographyonline.com HILIC separation is based on the partitioning of analytes between a high organic content mobile phase and a water-enriched layer on a polar stationary phase. chromatographyonline.comhalocolumns.com While derivatization with the hydrophobic Fmoc group generally makes compounds like this compound amenable to RP-HPLC, HILIC can serve as an orthogonal technique. thermofisher.com In complex sample matrices where multiple components are present, HILIC can provide a different separation selectivity compared to RP-HPLC, aiding in the resolution of co-eluting impurities. The technique is typically coupled with mass spectrometry for sensitive detection, as many polar analytes lack a UV chromophore; however, the Fmoc group in the target compound allows for UV detection. halocolumns.comthermofisher.com

Ion-Exchange Chromatography (IEX) for Charge Heterogeneity

Ion-Exchange Chromatography (IEX) separates molecules based on their net surface charge. harvardapparatus.com This technique is valuable for assessing charge heterogeneity in a sample. This compound possesses a free carboxylic acid group, which is negatively charged at neutral or basic pH. This allows it to be retained on an anion-exchange column, which has a positively charged stationary phase. harvardapparatus.com

IEX can be used as a sample "cleanup" procedure to isolate amino acids from complex biological samples or to separate the target compound from impurities that differ in their charge state. nih.gov For example, unreacted D-Tyrosine (which is zwitterionic) or other charged by-products would exhibit different retention behavior compared to the target molecule. Elution is typically achieved by increasing the ionic strength (salt concentration) or changing the pH of the mobile phase to neutralize the charge on the molecule or the stationary phase. harvardapparatus.com While less common than HPLC for routine purity analysis of single Fmoc-amino acids, it is a powerful tool for purification and for resolving charged impurities. nih.gov193.16.218

Spectroscopic Approaches for Structural Elucidation and Monitoring

Spectroscopic methods provide detailed information about the molecular structure of this compound, confirming its identity and providing another layer of purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (including isotope-labeled variants)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to confirm the identity of this compound by providing detailed information about the chemical environment of each hydrogen and carbon atom in the structure.

The ¹H NMR spectrum would show characteristic signals for the protons of the fluorenyl group (typically in the 7.2-7.8 ppm range), the tyrosine aromatic rings, the O-phenyl group, and the aliphatic protons of the amino acid backbone (α-CH and β-CH₂). Two-dimensional NMR techniques such as COSY, HMQC, and HMBC can be used to establish connectivity between protons and carbons, confirming the complete structure. The use of isotopically labeled variants, such as those incorporating ¹³C or ¹⁵N, can further enhance NMR studies, particularly in more complex systems like peptides, to trace the incorporation of the amino acid and study its conformation.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound This table is interactive. You can sort and filter the data.

| Protons | Predicted Chemical Shift (ppm) Range | Multiplicity |

|---|---|---|

| Fmoc Aromatic | 7.20 - 7.80 | Multiplet (m) |

| **Fmoc Aliphatic (CH, CH₂) ** | 4.10 - 4.50 | Multiplet (m) |

| Tyrosine Aromatic | 6.80 - 7.20 | Doublet (d) |

| O-Phenyl Aromatic | 6.90 - 7.40 | Multiplet (m) |

| α-CH | 4.30 - 4.70 | Multiplet (m) |

| β-CH₂ | 2.90 - 3.20 | Multiplet (m) |

| NH | 5.50 - 6.50 | Doublet (d) |

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is routinely used to confirm the molecular weight of this compound, providing definitive evidence of its identity. Electrospray ionization (ESI) is a common soft ionization technique used for this purpose, as it minimizes fragmentation and typically produces a prominent protonated molecular ion ([M+H]⁺).

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule, further confirming its identity and distinguishing it from compounds with the same nominal mass. When coupled with liquid chromatography (LC-MS), it allows for the detection and identification of impurities present in the sample. nih.gov Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, yielding structural information that confirms the connectivity of the Fmoc, tyrosine, and O-phenyl moieties. nih.gov

Table 3: Mass Spectrometry Data for this compound This table is interactive. You can sort and filter the data.

| Parameter | Value |

|---|---|

| Chemical Formula | C₃₀H₂₅NO₅ |

| Exact Mass (Monoisotopic) | 479.1733 g/mol |

| [M+H]⁺ (Protonated) | 480.1805 m/z |

| [M+Na]⁺ (Sodium Adduct) | 502.1625 m/z |

| [M+K]⁺ (Potassium Adduct) | 518.1364 m/z |

UV-Vis and Fluorescence Spectroscopy for Functional Characterization

UV-Vis and fluorescence spectroscopy are powerful non-destructive techniques used to probe the electronic structure and local environment of chromophoric molecules like this compound. The functionality of this compound, particularly its ability to self-assemble, is driven by non-covalent interactions involving its aromatic moieties: the fluorenyl (Fmoc), phenyl, and tyrosine rings. These interactions can be effectively monitored by observing changes in their spectroscopic signatures.

The UV-Vis absorption spectrum of tyrosine-containing molecules is primarily characterized by the π → π* transitions of the phenol (B47542) side chain. Typically, tyrosine exhibits absorption maxima around 222 nm and 275 nm. nih.gov The Fmoc protecting group also possesses strong absorbance due to its fluorenyl system. When these molecules self-assemble into higher-order structures, changes in the local environment and electronic coupling between adjacent aromatic rings can lead to shifts in the absorption maxima (spectral shifts) and changes in molar absorptivity (hyperchromism or hypochromism). These changes serve as indicators of aggregation and the formation of ordered structures.

Fluorescence spectroscopy offers even greater sensitivity to the molecular environment. The intrinsic fluorescence of the tyrosine residue, which typically emits around 304 nm when excited at approximately 275 nm, is highly sensitive to its surroundings. atlantis-press.comatlantis-press.com The Fmoc group is also fluorescent and its emission is often used to study π-π stacking interactions, which are crucial for the self-assembly of Fmoc-conjugated amino acids. researchgate.net The formation of aggregates often leads to fluorescence quenching or shifts in the emission wavelength (e.g., excimer formation), providing detailed insights into the kinetics and mechanism of the assembly process. For instance, a red-shift in emission can indicate the formation of J-aggregates, signifying a specific type of ordered molecular packing.

| Technique | Typical Wavelengths for Tyrosine Chromophore | Information Gained on this compound |

| UV-Vis Spectroscopy | Absorbance maxima at ~222 nm and ~275 nm nih.gov | Monitors self-assembly through spectral shifts and changes in absorbance, indicating π-π stacking and aggregation. |

| Fluorescence Spectroscopy | Excitation at ~275 nm, Emission at ~304 nm atlantis-press.comatlantis-press.com | Probes the local molecular environment, aggregation state, and intermolecular interactions through changes in fluorescence intensity and wavelength. |

Advanced Imaging and Diffraction Techniques for Assembled Structures

To visualize the nanoscale and microscale morphologies resulting from the self-assembly of this compound and to understand the underlying molecular arrangement, advanced imaging and diffraction techniques are indispensable.

Electron Microscopy (FE-SEM, TEM)

Transmission Electron Microscopy (TEM) and Field-Emission Scanning Electron Microscopy (FE-SEM) are cornerstone techniques for the direct visualization of the supramolecular structures formed by Fmoc-amino acid derivatives.

TEM provides high-resolution two-dimensional projections of the assembled nanostructures. For related Fmoc-dipeptide hydrogels, TEM analysis of the corresponding xerogels (dried gels) has revealed the presence of long, entangled fibrillar networks with fiber diameters typically in the range of tens of nanometers. mdpi.com In more advanced applications like cryo-electron microscopy (cryo-EM), the structures can be observed in a near-native, hydrated state. For example, a study on the closely related Fmoc-FFY (Fmoc-Phe-Phe-Tyr) peptide resolved the nanofiber structure to near-atomic resolution, revealing a triple-stranded helix stabilized by a "3-Fmoc zipper motif" where the hydrophobic Fmoc groups form the core and the polar tyrosine residues are exposed on the hydrophilic shell. nih.gov Such detailed imaging provides critical insights into the forces driving the cohesion of the nanofibers.

| Microscopy Technique | Sample Form | Key Findings for Fmoc-Amino Acid Assemblies |

| TEM | Xerogel or Cryo-preserved | Reveals morphology of individual nanostructures, such as entangled fibers with diameters of ~10 nm. mdpi.com Cryo-EM can show near-atomic details like helical structures and Fmoc-zipper motifs. nih.gov |

| FE-SEM | Xerogel | Visualizes the 3D porous network architecture formed by the interconnection of nanofibers. researchgate.net |

X-ray Diffraction (Powder Diffraction)

X-ray diffraction (XRD), particularly powder X-ray diffraction (PXRD) performed on lyophilized (freeze-dried) hydrogels, is a powerful method for probing the periodic arrangements of molecules within the self-assembled nanostructures. This technique provides information on the characteristic intermolecular distances, or d-spacings, which correspond to the repeating structural motifs.

In studies of hydrogels formed from Fmoc-amino acids, XRD patterns typically exhibit peaks that are indicative of specific molecular packing. For example, diffraction signals can correspond to the repeat distance of β-sheet structures, a common motif in peptide self-assembly, and the distances associated with π-π stacking of the aromatic Fmoc groups. rsc.org Research on Fmoc-Phenylalanine (FmocF) gels has identified distinct peaks with d-spacings that provide evidence for specific polymorphic states. researchgate.net It is important to note that the diffraction data from the gel phase can differ significantly from that of a single crystal of the gelator, indicating that the molecular packing in the self-assembled fibers may not be identical to the packing in the crystalline state. rsc.org This highlights the necessity of analyzing the assembled structure directly.

| Technique | Sample Form | Characteristic d-spacings for FmocF Gels researchgate.net | Structural Interpretation |

| Powder X-ray Diffraction (PXRD) | Lyophilized Gel (Xerogel) | ~11.6 Å | Corresponds to intermolecular packing dimensions. |

| ~4.8 Å | Often associated with the inter-strand distance in β-sheets. | ||

| 3.4 Å - 4.0 Å | Typically represents the distance for aromatic π-π stacking. |

Mechanistic Insights and Structure Function Correlations of Derivatives

Impact of O-Phenyl Group and Other O-Substitutions on Conformational Properties of Peptides

The hydroxyl group of a native tyrosine residue is a versatile functional group that can act as both a hydrogen bond donor and acceptor, contributing significantly to the stabilization of peptide secondary structures and mediating molecular recognition events. russelllab.orgrsc.orgnih.gov The substitution of this hydroxyl group with an O-phenyl moiety, or other O-linked groups, fundamentally alters the side chain's properties, leading to significant conformational consequences.

The primary impacts of an O-phenyl substitution are:

Elimination of Hydrogen Bond Donation: The replacement of the phenolic hydroxyl with a phenyl ether linkage removes the side chain's ability to act as a hydrogen bond donor. This can disrupt native peptide structures, such as the "tyrosine corner" motif, where the phenolic -OH group forms a hydrogen bond with the peptide backbone. nih.gov

Increased Steric Hindrance: The phenyl group is a relatively large, bulky substituent. stackexchange.com Its presence introduces significant steric hindrance that can restrict the rotational freedom (chi angles) of the tyrosine side chain and influence the local backbone conformation of the peptide. This steric bulk can be leveraged to favor or disfavor specific secondary structures.

Altered Electronic and Hydrophobic Character: The O-phenyl group significantly increases the hydrophobicity of the tyrosine side chain compared to the amphiphilic nature of the native residue. russelllab.org It also introduces a π-system that can participate in aromatic stacking (π–π) interactions, which can be a powerful force in directing peptide folding and assembly. russelllab.orgyoutube.com Furthermore, the phenyl ring can act as a weak hydrogen bond acceptor via its π-electron cloud (e.g., in O-H···π interactions), introducing a different pattern of non-covalent interactions than the native hydroxyl group. nih.govacs.org

| Substitution | H-Bond Donor | H-Bond Acceptor | Steric Bulk | Hydrophobicity | Potential Interactions |

| -OH (Native) | Yes | Yes | Moderate | Moderate (Amphiphilic) | H-bonding, π-stacking |

| -O-Phenyl | No | Yes (π-cloud) | High | High | π-stacking, CH-π, OH-π |

| -O-Ethyl | No | Yes (Ether O) | Moderate-High | High | Hydrophobic interactions |

| -O-Benzyl | No | Yes (π-cloud) | High | High | π-stacking, Hydrophobic |

Influence of D-Configuration on Peptide Stability and Research Bioactivity Profiles

The incorporation of D-amino acids, the non-natural enantiomers of the genetically encoded L-amino acids, is a widely employed strategy to enhance the therapeutic potential of peptides. The primary advantage conferred by a D-configuration, as seen in N-Fmoc-O-Phenyl-D-Tyrosine, is a dramatic increase in peptide stability.

Enhanced Proteolytic Stability: Natural peptides composed of L-amino acids are often susceptible to rapid degradation by endogenous proteases, limiting their in vivo applications. nih.gov D-amino acids and the peptide bonds they form are not recognized as substrates by most of these enzymes. nih.govnih.gov Consequently, replacing an L-amino acid with its D-enantiomer renders the peptide significantly more resistant to proteolytic cleavage, thereby increasing its circulatory half-life and bioavailability. nih.govnih.govacs.org This enhanced stability is a key factor in improving the pharmacokinetic properties of peptide drug candidates. nih.gov Studies have shown that even partial replacement of L-amino acids with D-amino acids can significantly boost stability against proteases. nih.gov

Modulation of Bioactivity Profiles: Beyond improving stability, the introduction of a D-amino acid can profoundly influence a peptide's biological activity. The change in stereochemistry can alter the peptide's three-dimensional structure, which may lead to modified receptor binding affinity or selectivity. nih.govacs.org In some cases, this can lead to enhanced potency. nih.gov

A notable example is the addition of a terminal D-tyrosine to existing cosmetic peptides. Research has demonstrated that this modification can confer a new biological activity—anti-melanogenesis—without compromising the peptide's original function. stackexchange.comacs.org D-tyrosine is known to inhibit tyrosinase, a key enzyme in melanin (B1238610) synthesis. acs.org When appended to anti-wrinkle or anti-inflammatory peptides, the D-tyrosine moiety was shown to significantly reduce melanin content and tyrosinase activity in human melanocytes and 3D skin models. stackexchange.com This demonstrates how the D-configuration can be used not only for stability but also to create dual-function peptides with novel bioactivity profiles. stackexchange.comacs.org

| Peptide | Melanin Content (% of Control) | Tyrosinase Activity (% of Control) |

| Control | 100% | 100% |

| Pentapeptide-18 | ~100% | ~100% |

| Pentapeptide-18 with C-terminal D-Tyr | ~60% | ~75% |

| GHK Peptide | ~100% | Not Reported |

| GHK with C-terminal D-Tyr (500 µM) | ~70% | Not Reported |

Data synthesized from findings reported in scientific literature regarding the anti-melanogenic effects of D-tyrosine-containing peptides. stackexchange.com

Rational Design Principles for Tyrosine-Modified Peptides

The rational design of peptides incorporating modified tyrosine residues like this compound is guided by a set of principles aimed at optimizing structure, stability, and function. These principles leverage the unique properties of non-canonical amino acids to create peptides with tailored characteristics.

Objective-Driven Modification: The choice of modification should be driven by a specific design goal.

To Enhance Stability: Incorporate D-amino acids to increase resistance to proteolysis. nih.govnih.gov

To Modulate Bioactivity: Introduce D-amino acids or novel O-substitutions to alter receptor interactions or introduce new functionalities, such as the anti-melanogenic effect of D-tyrosine. stackexchange.comacs.org

To Create Molecular Switches: Incorporate modifications like O-phosphate (phosphotyrosine) that can be enzymatically added or removed, allowing for dynamic control over peptide conformation and interactions. acs.orgrsc.org

Solubility and Hydrophobicity: O-alkylation or O-arylation can systematically increase the hydrophobicity of the peptide, which can be used to improve membrane permeability or drive self-assembly. nih.gov

Conformational Constraint: Bulky O-substitutions can be used to introduce steric constraints that favor a specific, bioactive conformation, thereby reducing the entropic penalty of binding to a target. unina.itacs.org

Structural Scaffolding and Supramolecular Assembly: Modified tyrosine residues can serve as key motifs for building complex architectures.

Self-Assembly: Peptides rich in tyrosine or its derivatives can be designed to self-assemble into higher-order structures like nanosheets or hydrogels for applications in materials science and drug delivery. nih.gov The nature of the O-substitution can directly influence the packing and morphology of these assemblies. nih.gov

Peptide Stapling: Covalent linkages can be engineered between a modified tyrosine and another residue to create "stapled" peptides. This approach rigidly locks the peptide into a desired secondary structure (e.g., an α-helix), which can lead to enhanced stability and cell permeability. researchgate.net

Strategic Synthesis and Screening: The design process is often iterative, involving chemical synthesis and biological evaluation.

Orthogonal Protection Schemes: The use of protecting groups like Fmoc is central to the synthesis of these complex peptides, allowing for the selective modification of side chains while the peptide is being assembled on a solid phase. nih.gov

High-Throughput Experimentation (HTE): For exploring a wide range of modifications, HTE techniques can be employed to rapidly synthesize and screen libraries of peptides to identify candidates with optimal properties.

By applying these principles, researchers can move beyond the limitations of the 20 canonical amino acids and design sophisticated peptides with precisely controlled structures and functions for a wide array of scientific and therapeutic applications.

Future Directions and Emerging Research Avenues

Integration with Advanced Synthetic Biology Approaches

The field of synthetic biology aims to design and construct new biological parts, devices, and systems. A key challenge lies in developing modular components that can be integrated into living organisms to program novel functions. nih.gov The incorporation of unnatural amino acids (UAAs) like N-Fmoc-O-Phenyl-D-Tyrosine into proteins is a powerful tool to expand the functional repertoire of natural proteins. nih.gov

Methods for genetically encoding UAAs into proteins are advancing, providing opportunities to engineer artificial cells and organisms with enhanced or novel properties. nih.govnih.gov By evolving orthogonal aminoacyl-tRNA synthetase/tRNA pairs, scientists can site-specifically introduce UAAs in response to specific codons, such as nonsense or frameshift codons. youtube.com This allows for the creation of proteins with unique functionalities dictated by the incorporated UAA.

The integration of this compound into synthetic biology systems could lead to the development of novel biocatalysts and therapeutic proteins. nih.gov The bulky, hydrophobic nature of the O-phenyl group could be used to modulate protein structure, stability, and protein-protein interactions in predictable ways. While the Fmoc group is typically removed during peptide synthesis, its presence in a UAA incorporated into a protein in a cellular context could offer unique handles for bioorthogonal chemistry, enabling specific labeling or conjugation.

Potential Synthetic Biology Applications:

| Application Area | Potential Role of this compound |

| Engineered Enzymes | Modify active site geometry and substrate specificity. |

| Therapeutic Proteins | Enhance stability, modulate receptor binding, and introduce novel functionalities. |

| Bio-orthogonal Labeling | The Fmoc group could potentially be used as a target for specific chemical modifications in vivo. |

| Protein Folding Studies | The trifluoromethyl group (if a derivative is used) can serve as a sensitive 19F NMR probe. nih.gov |

Novel Applications in Nanotechnology and Biosensors

The unique chemical properties of this compound make it a promising candidate for applications in nanotechnology and the development of advanced biosensors. The Fmoc group, known for its ability to drive self-assembly through π-π stacking, can be exploited to create novel nanomaterials. For instance, Fmoc-dipeptides are known to self-assemble into hydrogels, which have been investigated for applications such as biosensors for amyloid fibril detection.

In the realm of biosensors, there is significant interest in developing devices for the detection of amino acids like tyrosine, as their levels can be indicative of various health conditions. nih.govnih.gov Current research focuses on using nanomaterials to enhance the sensitivity and selectivity of these biosensors. nih.gov A new nanostructured enzyme biosensor was recently developed for the determination of L-tyrosine, demonstrating high sensitivity and a low detection limit. nih.gov

The incorporation of this compound into peptide-based biosensors could offer several advantages. The O-phenyl group can enhance hydrophobic interactions with target molecules, potentially increasing the specificity of the sensor. Furthermore, fluorescent unnatural amino acids derived from tyrosine have been synthesized and incorporated into peptides to act as stimuli-responsive fluorescent probes. rsc.org This opens the possibility of developing fluorescent biosensors based on peptides containing this compound derivatives for monitoring biological processes.

Emerging Applications in Nanotechnology and Biosensors:

| Technology | Application of this compound | Research Finding |

| Nanomaterials | Self-assembly into hydrogels and other nanostructures. | Fmoc-dipeptides can form hydrogels with potential use as biosensors. |

| Biosensors | Development of peptide-based sensors for detecting specific analytes. | Nanomaterial-based biosensors show enhanced sensitivity for tyrosine detection. nih.gov |

| Fluorescent Probes | Creation of stimuli-responsive peptides for imaging and sensing. | Tyrosine-derived UAAs can exhibit reversible pH and redox responses. rsc.org |

Computational Approaches for Predicting Molecular Behavior and Interactions

Computational methods, particularly molecular dynamics (MD) simulations, are becoming indispensable tools for understanding the behavior of biomolecules at the atomic level. nih.gov These simulations can provide insights into the conformational dynamics, self-assembly properties, and interactions of amino acids and peptides. researchgate.netnih.govfu-berlin.de

For a molecule like this compound, computational studies can predict how the O-phenyl modification influences peptide secondary structure and stability. All-atom explicit solvent MD simulations can be used to investigate the thermodynamics of interactions, such as salt bridges and hydrophobic interactions, in different environments. nih.gov Various force fields (e.g., AMBER, GROMOS, CHARMM, OPLS) are available to model these systems, and their accuracy is continually being refined through comparison with experimental data. nih.govfu-berlin.de

Computational studies have also been employed to investigate the reaction mechanisms of amino acids. For example, Density Functional Theory (DFT) has been used to study the oxidation of L-Tyrosine, providing detailed information about transition states and reaction energetics. researchgate.netscispace.com Such approaches could be applied to this compound to predict its reactivity and potential side reactions during peptide synthesis. Furthermore, simulations can elucidate the self-assembly mechanism of Fmoc-protected amino acids into nanostructures like micelles and nanofibers, guiding the design of new biomaterials. researchgate.net

Computational Modeling Techniques:

| Technique | Application to this compound |

| Molecular Dynamics (MD) | Predicting peptide conformation, stability, and self-assembly. researchgate.netnih.govfu-berlin.de |

| Density Functional Theory (DFT) | Investigating reaction mechanisms and electronic properties. researchgate.netscispace.com |

| Coarse-Grained Simulations | Studying large-scale phenomena like hydrogel formation. |

Sustainable Synthesis and Green Chemistry Considerations in Fmoc-Amino Acid Production

The pharmaceutical industry's growing interest in peptide-based drugs has highlighted the need for more sustainable and environmentally friendly synthesis methods. oxfordglobal.comresearchgate.net Traditional solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy is highly effective but often relies on large quantities of hazardous solvents like N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dichloromethane (DCM). rsc.org

Green chemistry principles are increasingly being applied to SPPS to reduce its environmental impact. peptide.com Key areas of focus include:

Greener Solvents: Researchers are exploring benign alternatives to traditional solvents. Binary mixtures of greener solvents, such as dimethyl sulfoxide (DMSO) with ethyl acetate (EtOAc) or 2-methyltetrahydrofuran (2-Me-THF), have shown promise as viable replacements for DMF. bachem.com

Solvent Reduction: Strategies like "in situ" Fmoc removal, where the deprotection and coupling steps are combined without intermediate washing, can significantly reduce solvent consumption by as much as 75%. peptide.com

Alternative Reagents: Replacing hazardous reagents is another crucial aspect. For instance, 4-methylpiperidine is being used as a greener alternative to piperidine (B6355638) for Fmoc deprotection. tandfonline.com Sodium hydroxide in a 2-MeTHF/methanol mixture has also been shown to be effective for Fmoc removal. rsc.org

Flow Chemistry: Continuous flow synthesis offers better control over reaction parameters, leading to higher efficiency, reduced waste, and lower energy consumption compared to traditional batch processes. oxfordglobal.com

Biocatalysis: The use of enzymes in peptide synthesis can offer high selectivity and yield under mild, environmentally friendly conditions. oxfordglobal.com

These advancements in sustainable peptide synthesis are directly applicable to the production of this compound and other Fmoc-protected amino acids, paving the way for a more environmentally responsible manufacturing process. oxfordglobal.comadvancedchemtech.com

Q & A

Q. What is the role of N-Fmoc-O-Phenyl-D-Tyrosine in solid-phase peptide synthesis (SPPS)?

this compound serves as a chiral, non-natural amino acid building block in SPPS. The Fmoc (9-fluorenylmethoxycarbonyl) group protects the amino terminus during synthesis and is removed under mild basic conditions (e.g., piperidine), while the O-Phenyl substituent modifies tyrosine’s phenolic side chain. This derivative is particularly useful for introducing steric or electronic perturbations in peptide sequences to study structure-activity relationships. Analytical methods like HPLC and mass spectrometry (MS) are critical for verifying incorporation and purity .

Q. How should this compound be handled and stored to ensure stability?

The compound is sensitive to moisture and light. Store at -20°C in a desiccated environment to prevent decomposition. During synthesis, use anhydrous solvents (e.g., DMF) and inert atmospheres (e.g., nitrogen) to minimize side reactions. Protective gear (gloves, goggles) is mandatory due to potential irritancy .

Q. Why is the Fmoc protection strategy preferred over Boc for tyrosine derivatives?

Fmoc is base-labile (removed with piperidine), allowing orthogonal deprotection alongside acid-labile side-chain protecting groups (e.g., tert-butyl). This is critical for synthesizing peptides with acid-sensitive modifications. Boc (tert-butoxycarbonyl), in contrast, requires harsh acidic conditions (e.g., TFA), which may degrade O-Phenyl or other labile substituents .

Q. What analytical techniques are used to characterize this compound in peptide intermediates?

Key methods include:

- HPLC : To assess purity (≥97% recommended for research-grade material) .

- Mass spectrometry (MS) : For molecular weight confirmation (theoretical MW: 417.45 g/mol) .

- NMR : To verify stereochemical integrity and substituent positioning (e.g., D-configuration) .

Advanced Research Questions

Q. How can researchers mitigate N→O-acyl shifts during SPPS with this compound?

The N→O-acyl migration, a side reaction observed in Fmoc-based synthesis, is sequence-dependent. To minimize this:

- Avoid placing the residue in positions prone to steric strain (e.g., +2 relative to proline).

- Use coupling reagents like HATU or Oxyma Pure to enhance efficiency and reduce reaction time.

- Monitor deprotection steps with real-time UV spectroscopy to detect premature Fmoc removal .

Q. What is the impact of the O-Phenyl substituent on peptide coupling efficiency and secondary structure?

The bulky O-Phenyl group can reduce coupling efficiency due to steric hindrance. Pre-activation with DIC/HOBt or low-temperature coupling (0–4°C) improves yield. In folded peptides, the substituent may stabilize β-sheet or α-helix structures by altering side-chain packing, as shown in comparative studies with methyl- or nitro-modified tyrosines .

Q. How does the D-configuration of this compound influence its utility in peptide engineering?

The D-configuration confers resistance to proteolytic degradation, making it valuable for designing bioactive peptides with enhanced stability. For example, D-tyrosine derivatives are used in antimicrobial peptides (AMPs) to evade host enzyme cleavage while maintaining target binding .

Q. What strategies optimize the synthesis of peptides containing multiple this compound residues?

- Stepwise coupling : Incorporate the residue early in the sequence to minimize steric clashes.

- Microwave-assisted SPPS : Reduces aggregation and improves solubility of hydrophobic sequences.

- Post-synthetic modifications : Use Pd-mediated deprotection for orthogonal functionalization of the O-Phenyl group .

Methodological Considerations

- Contradiction resolution : Discrepancies in reported coupling efficiencies (e.g., between O-Phenyl and O-Methyl derivatives) may arise from solvent polarity or resin type. Systematically test parameters like solvent (DMF vs. NMP) and resin (Wang vs. Rink amide) to identify optimal conditions .

- Ethical frameworks : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design studies involving peptide toxicity or bioactivity assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten